The synthesis of HaloPROTAC-E involves the conjugation of a chloroalkane moiety to the VH298 ligand, which is known for its strong affinity for the von Hippel-Lindau E3 ubiquitin ligase. The synthesis process typically includes the following steps:
HaloPROTAC-E features a bifunctional structure that allows it to interact with both the target protein (HaloTag) and the E3 ligase (von Hippel-Lindau). The molecular formula and weight are essential for understanding its interactions and efficacy:
The structural analysis reveals that the compound's design facilitates the formation of a ternary complex involving the target protein, HaloTag, and the E3 ligase, which is crucial for effective protein degradation .
HaloPROTAC-E operates through a mechanism that recruits the von Hippel-Lindau E3 ligase to ubiquitinate HaloTag fusion proteins, leading to their subsequent degradation by the proteasome. The key reactions involved include:
The efficiency of this process has been quantified, showing that HaloPROTAC-E can induce up to 95% degradation of tagged proteins within 48 hours, with a half-maximal degradation concentration between 3 and 10 nM .
The mechanism by which HaloPROTAC-E induces protein degradation involves several steps:
Quantitative studies have shown that this process can lead to significant reductions in target protein levels within short time frames (e.g., 50% degradation observed within 30 minutes for certain targets) and demonstrates selective targeting without affecting other cellular proteins .
HaloPROTAC-E exhibits several notable physical and chemical properties:
These properties are critical for its application in cellular assays and potential therapeutic contexts .
HaloPROTAC-E has significant implications in various scientific fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5